Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that features a triazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but lacks the triazole ring.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in having a heterocyclic ring but different in structure and properties.
Uniqueness
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the triazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative and antimicrobial effects.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 3,4,5-trimethoxyphenyl moiety enhances its pharmacological properties. The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole structure, followed by esterification to yield the methyl ester form.
Antiproliferative Activity
Research indicates that derivatives of triazole compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The antiproliferative activity is often attributed to the inhibition of tubulin polymerization, which is crucial for cell division. Studies have shown that compounds with similar structures can effectively inhibit the growth of cancer cells by disrupting microtubule dynamics .
-
Case Studies :
- One study reported that triazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as anticancer agents .
- Another investigation highlighted that modifications in the trimethoxyphenyl moiety could enhance cytotoxicity without compromising interaction with target proteins .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : Various studies have assessed the antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that certain triazole derivatives exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Table of Antimicrobial Activity :
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
Methyl 2-(...)-acetate | Staphylococcus aureus | 31.25 |
Methyl 2-(...)-acetate | Escherichia coli | 62.5 |
Standard Antibiotic | Staphylococcus aureus | 15.6 |
Standard Antibiotic | Escherichia coli | 30.0 |
Computational Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound forms stable complexes with key enzymes involved in cancer proliferation and bacterial growth inhibition .
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3 |
InChI Key |
OIVCJTQCHUJOAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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